molecular formula C20H27ClN4O4S B7693807 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide

1-(5-chloro-2-ethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide

Cat. No.: B7693807
M. Wt: 455.0 g/mol
InChI Key: YYYURTHGOXEYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-ethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as CHEB or CHEBEC and is a small molecule that belongs to the class of piperidine-based compounds.

Mechanism of Action

The exact mechanism of action of CHEB is not fully understood. However, studies have shown that CHEB can modulate the activity of certain enzymes and proteins involved in oxidative stress and inflammation. Additionally, CHEB has been shown to activate certain signaling pathways that are involved in cell survival and neuroprotection.
Biochemical and Physiological Effects:
CHEB has been shown to have a number of biochemical and physiological effects. Studies have shown that CHEB can reduce the production of reactive oxygen species, which are known to cause cellular damage. Additionally, CHEB has been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CHEB in lab experiments is its low molecular weight, which makes it easy to work with. Additionally, CHEB is stable and can be easily synthesized in large quantities. However, one limitation of using CHEB is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are a number of potential future directions for research on CHEB. One area of research could focus on further elucidating the mechanism of action of CHEB. Additionally, studies could be conducted to investigate the potential therapeutic applications of CHEB in other diseases, such as cancer and cardiovascular disease. Finally, research could be conducted to develop more potent derivatives of CHEB with improved efficacy and selectivity.

Synthesis Methods

The synthesis of CHEB involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with N-ethylpiperidine-3-carboxamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure CHEB.

Scientific Research Applications

CHEB has been extensively studied for its potential therapeutic applications. One of the most promising applications of CHEB is its use as a neuroprotective agent. Studies have shown that CHEB can protect neurons from damage caused by oxidative stress and inflammation. Additionally, CHEB has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O4S/c1-2-29-18-7-6-17(21)13-19(18)30(27,28)25-11-3-5-16(14-25)20(26)23-8-4-10-24-12-9-22-15-24/h6-7,9,12-13,15-16H,2-5,8,10-11,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYURTHGOXEYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.